molecular formula C20H19F2N3O3S2 B2801446 N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide CAS No. 896675-68-6

N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide

Cat. No. B2801446
CAS RN: 896675-68-6
M. Wt: 451.51
InChI Key: VSEYHBDGOVKYMO-BSYVCWPDSA-N
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Description

Synthesis Analysis

The synthesis process for this compound is not clearly documented in the available resources.


Molecular Structure Analysis

The molecular structure details are not available in the searched resources .


Chemical Reactions Analysis

The chemical reactions involving this compound are not documented in the available resources .

Scientific Research Applications

Chemical Synthesis and Derivative Studies

Benzothiazole derivatives are frequently synthesized for various applications, including their potential biological activities. Patel and Agravat (2007) described the synthesis of benzothiazole derivatives through the condensation of amino-substituted benzothiazoles and p-acetamidobenzenesulfonyl chloride, resulting in compounds that were screened for their antimicrobial activities (Patel & Agravat, 2007). Similarly, Zeng et al. (2018) reported the synthesis of novel benzothiazole derivatives via 1,3-dipolar cycloaddition reactions, which yielded compounds with potential pharmacological applications (Zeng, Ren, Fu, & Li, 2018).

Potential Pharmacological Applications

The exploration of benzothiazole derivatives extends to their potential pharmacological properties. For instance, Ozbey and Gökhan (2004) studied a new type of benzothiazolinone derivative with potential pharmacological activity, indicating the interest in this class of compounds for drug development (Ozbey & Gökhan, 2004). Another study by Küçükgüzel et al. (2013) synthesized celecoxib derivatives from benzothiazole compounds, evaluating their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities (Küçükgüzel, Coskun, Aydin, Aktay, Gürsoy, Çevik, Özakpinar, Özsavcı, Şener, Kaushik-Basu, Basu, & Talele, 2013).

Mechanism of Action

The mechanism of action for this compound is not clearly documented in the available resources .

Safety and Hazards

The safety and hazards associated with this compound are not clearly documented in the available resources .

Future Directions

The future directions and potential applications for this compound are not clearly documented in the available resources .

properties

IUPAC Name

N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O3S2/c1-2-25-18-16(22)11-14(21)12-17(18)29-20(25)23-19(26)13-5-7-15(8-6-13)30(27,28)24-9-3-4-10-24/h5-8,11-12H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEYHBDGOVKYMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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